5-bromo-3-morpholinopyrazin-2(1H)-one
Description
5-Bromo-3-morpholinopyrazin-2(1H)-one is a brominated pyrazinone derivative featuring a morpholine substituent at the 3-position. Pyrazinones are nitrogen-containing heterocycles known for their role in medicinal chemistry, particularly as intermediates in drug synthesis.
Properties
Molecular Formula |
C8H10BrN3O2 |
|---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
5-bromo-3-morpholin-4-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H10BrN3O2/c9-6-5-10-8(13)7(11-6)12-1-3-14-4-2-12/h5H,1-4H2,(H,10,13) |
InChI Key |
MTJLRFVMAGIKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CNC2=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with 5-bromo-3-morpholinopyrazin-2(1H)-one:
Key Observations :
- Core Heterocycle: Pyrazinones (6-membered, 2 N atoms) vs. pyridazinones (6-membered, 2 adjacent N atoms) vs. pyrimidinones (6-membered, 2 N atoms at 1,3 positions). The position and number of nitrogen atoms influence electronic properties and reactivity.
- Substituent Effects : Morpholine in the target compound likely increases water solubility compared to halogenated or aryl-substituted analogs (e.g., ). Bromine at the 5-position is common across analogs, facilitating Suzuki-Miyaura couplings.
Physicochemical Properties
- Melting Points : Morpholine-containing compounds (e.g., target) may exhibit lower melting points (~130–150°C estimated) compared to aryl-substituted analogs (e.g., 1698-63-1 in melts at higher temperatures due to phenyl group rigidity).
- Solubility : Morpholine’s oxygen and nitrogen atoms enhance aqueous solubility compared to chlorinated (e.g., ) or fluorinated (e.g., ) derivatives.
Spectral Data
- 1H NMR : The morpholine group in the target compound would show resonances at δ 3.6–3.8 ppm (N-CH₂-O) and δ 2.4–2.6 ppm (N-CH₂-C), similar to morpholine-containing compounds in and .


- 13C NMR: The carbonyl carbon (C2) in pyrazinones typically appears at δ 160–165 ppm, as seen in streptochlorin () and other lactams .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


